molecular formula C14H13N3OS B287418 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone

1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone

Cat. No. B287418
M. Wt: 271.34 g/mol
InChI Key: JOJLZBZXMLCMKC-UHFFFAOYSA-N
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Description

1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone, also known as MBPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cancer cell growth and inflammation. Further research is needed to fully elucidate the mechanism of action of 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone.
Biochemical and Physiological Effects
Studies have shown that 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. Additionally, 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone has been found to reduce the levels of pro-inflammatory cytokines in animal models, indicating its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, its anticancer and anti-inflammatory properties make it a promising candidate for further research in these areas. However, one limitation is that the mechanism of action of 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone. One area of interest is to further elucidate the mechanism of action of 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone, which would provide insight into its potential applications in cancer therapy and inflammation. Additionally, studies could be conducted to determine the optimal dosage and administration route for 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone in animal models. Finally, research could be conducted to explore the potential of 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone as a lead compound for the development of new drugs for cancer therapy and inflammation.

Synthesis Methods

The synthesis of 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 5-methyl-1H-pyrazol-4-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone.

Scientific Research Applications

1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone has anticancer properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone has been found to have anti-inflammatory properties and can reduce inflammation in animal models.

properties

Product Name

1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazol-4-yl]ethanone

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

1-[5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazol-4-yl]ethanone

InChI

InChI=1S/C14H13N3OS/c1-8-5-4-6-12-13(8)16-14(19-12)17-9(2)11(7-15-17)10(3)18/h4-7H,1-3H3

InChI Key

JOJLZBZXMLCMKC-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)N3C(=C(C=N3)C(=O)C)C

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3C(=C(C=N3)C(=O)C)C

Origin of Product

United States

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